1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid is a synthetic compound that belongs to the class of piperidine carboxylic acidsThe molecular formula of this compound is C14H17NO4, and it has a molecular weight of 263.29 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid is GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The compound’s action on GABA uptake affects the GABAergic pathway . By increasing the concentration of GABA in the synaptic cleft, it enhances the inhibitory effect of GABA on neuronal excitability. This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation .
Result of Action
The inhibition of GABA uptake by this compound can lead to an increase in the inhibitory effects of GABA on neuronal excitability . This can result in molecular and cellular effects such as reduced neuronal firing, decreased anxiety, and muscle relaxation .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as pipecolic acid, play a role in solution phase peptide synthesis . They are often used as a replacement for proline in many peptidomimetic syntheses .
Cellular Effects
Related compounds such as ®-(-)-3-Piperidinecarboxylic acid have been found to inhibit GABA (γ-aminobutyric acid) uptake , which could potentially influence cell function.
Molecular Mechanism
Related compounds such as ®-(-)-3-Piperidinecarboxylic acid have been found to inhibit GABA (γ-aminobutyric acid) uptake , suggesting potential binding interactions with biomolecules and changes in gene expression.
Metabolic Pathways
Pipecolic acid, a related compound, is known to be involved in the pipecolic acid pathway, with its biosynthesis starting from lysine .
Preparation Methods
The synthesis of 1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
1-(2-Phenoxyacetyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Phenoxyacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(2-Phenoxyacetyl)piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetyl group but have different piperidine derivatives
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-phenoxyacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(10-19-12-6-2-1-3-7-12)15-8-4-5-11(9-15)14(17)18/h1-3,6-7,11H,4-5,8-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDMRWXGCPHPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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